molecular formula C20H20N2O5S B2633941 (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile CAS No. 877804-46-1

(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

Cat. No.: B2633941
CAS No.: 877804-46-1
M. Wt: 400.45
InChI Key: YYEXHZKHLAQOOF-UHFFFAOYSA-N
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Description

The compound (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic molecule characterized by its unique structural features, including a dioxothiolan ring, an ethoxyphenyl group, and a dioxopyridine carbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile typically involves multi-step organic reactions One common approach starts with the preparation of the dioxothiolan ring through the oxidation of a thiol precursor This is followed by the formation of the dioxopyridine core via a condensation reaction involving a suitable aldehyde and a nitrile compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxothiolan ring can undergo oxidation to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential bioactivity makes it a candidate for drug discovery and development. It could be investigated for its interactions with biological targets, such as enzymes or receptors, to identify new therapeutic agents.

Medicine

Due to its structural complexity, the compound might exhibit interesting pharmacological properties. Research could focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, altering their activity through competitive inhibition or allosteric modulation. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the compound’s specific bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
  • (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-hydroxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

Uniqueness

The presence of the ethoxy group in (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile distinguishes it from its analogs, potentially altering its physical, chemical, and biological properties. This modification can affect the compound’s solubility, reactivity, and interaction with biological targets, making it a unique candidate for specific applications.

Properties

IUPAC Name

(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-3-27-16-6-4-14(5-7-16)10-17-13(2)18(11-21)20(24)22(19(17)23)15-8-9-28(25,26)12-15/h4-7,10,15H,3,8-9,12H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEXHZKHLAQOOF-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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